molecular formula C11H17NO3S B4422496 N-(2-methoxyphenyl)butane-1-sulfonamide

N-(2-methoxyphenyl)butane-1-sulfonamide

Cat. No.: B4422496
M. Wt: 243.32 g/mol
InChI Key: WSGDJHLDZINPRB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)butane-1-sulfonamide is an organic compound with the molecular formula C11H17NO3S and a molecular weight of 243.32 g/mol . It belongs to the large and diverse class of chemicals known as sulfonamides . Sulfonamides, or sulfa drugs, are man-made medicines that contain the sulfonamide chemical group. Originally developed as antibacterial agents that work by inhibiting bacterial folic acid synthesis, the sulfonamide structure is now found in many types of therapeutics, including non-antibiotic drugs with anti-inflammatory or immunomodulatory properties used for conditions like diabetes and pain relief . The specific research applications and mechanism of action for this particular butane-sulfonamide derivative are an area of active investigation. Researchers are exploring its potential as a key intermediate or target molecule in medicinal chemistry, given the proven biological relevance of the sulfonamide functional group and the 2-methoxyphenyl moiety, which is a common pharmacophore in drug discovery. This product is intended for laboratory research purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-4-9-16(13,14)12-10-7-5-6-8-11(10)15-2/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGDJHLDZINPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of N 2 Methoxyphenyl Butane 1 Sulfonamide

X-ray Crystallography for Solid-State Structure Determination

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides. nih.gov This arises from the flexibility of the sulfonamide group and its capacity to form different hydrogen-bonding networks, most commonly dimers and catemers (chains). nih.gov While specific studies on the polymorphism of N-(2-methoxyphenyl)butane-1-sulfonamide are not extensively documented in publicly available literature, the behavior of structurally similar sulfonamides provides a strong basis for understanding its potential polymorphic landscape.

The screening for polymorphs typically involves the recrystallization of the compound from a wide array of solvents and under various conditions, such as different temperatures and cooling rates. europeanpharmaceuticalreview.com The resulting crystalline forms are then analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy to identify and characterize distinct polymorphs. europeanpharmaceuticalreview.comrigaku.com For instance, a study on 13 different N-phenyl benzene (B151609) sulfonamides revealed that five were dimorphic and one was trimorphic, highlighting the prevalence of this phenomenon. nih.gov The primary difference between these polymorphs was often the hydrogen bond motifs (catemer vs. dimer) formed by the sulfonamide group. nih.gov

Co-crystallization is another strategy employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.gov This involves combining the target molecule with a benign co-former in a crystalline lattice through non-covalent interactions. nih.gov For sulfonamides, co-crystallization can enhance properties like solubility and dissolution rate. nih.gov Given the hydrogen bond donor and acceptor sites on this compound, it is a viable candidate for forming co-crystals with various co-formers. The selection of a suitable co-former is crucial and is often guided by principles of crystal engineering and supramolecular synthons.

While specific co-crystals of this compound are not detailed in available research, the general principles can be illustrated by other sulfonamides. For example, the cocrystallization of sulfamethazine (B1682506) with various co-formers has been shown to improve its antibacterial activity, likely due to increased solubility. nih.gov

Below is an illustrative table of potential screening solvents that could be used to investigate the polymorphism of this compound, based on common practices in polymorph screening. europeanpharmaceuticalreview.com

Solvent ClassExamplesPotential for Polymorph Discovery
Protic Solvents Methanol (B129727), Ethanol, Water, Acetic AcidHigh
Aprotic Polar Acetone, Acetonitrile (B52724), DimethylformamideHigh
Aprotic Nonpolar Hexane (B92381), Toluene, Dichloromethane (B109758)Moderate to High
Ethers Diethyl ether, Tetrahydrofuran (B95107)Moderate

This table is illustrative and based on general polymorph screening strategies.

Conformational Analysis and Flexibility

The biological activity and solid-state structure of a molecule are intrinsically linked to its conformational preferences. The butane (B89635) chain and the rotatable bonds connecting the phenyl ring and the sulfonamide group in this compound afford it considerable conformational flexibility.

Single-crystal X-ray diffraction is the definitive method for determining the conformation of a molecule in the solid state. acs.org For sulfonamides, the crystal structure reveals crucial details about the torsion angles of the S-N bond and the orientation of the aromatic rings. In many sulfonamide crystal structures, intermolecular N-H···O hydrogen bonds play a significant role in stabilizing a particular conformation. acs.orgacs.org These interactions often lead to the formation of inversion dimers. acs.orgacs.org

Computational methods, particularly ab initio and Density Functional Theory (DFT) calculations, are powerful tools for predicting the minimum-energy conformations of flexible molecules. psu.edu These theoretical studies can explore the potential energy surface of the molecule by systematically rotating the flexible bonds. For sulfonamides, theoretical calculations have shown that there are distinct energy minima corresponding to different rotational isomers (rotamers). psu.edu

A systematic conformational analysis of the sulfonamide bond has revealed significant differences compared to an amide bond. psu.edu The rotation barriers around the S-N bond in sulfonamides are generally lower, indicating greater flexibility. psu.edu Furthermore, the nitrogen atom in a sulfonamide group often adopts a pyramidal geometry, in contrast to the planar arrangement in amides. psu.edu Theoretical modeling can predict the relative energies of different conformers, helping to identify the most likely conformations to be observed experimentally.

An illustrative table of key dihedral angles that would be the focus of a conformational analysis for this compound is provided below.

Dihedral AngleDescriptionExpected Flexibility
C(aryl)-O-C(methoxy)-HRotation of the methoxy (B1213986) groupHigh
S-N-C(aryl)-COrientation of the phenyl ring relative to the S-N bondModerate
C-S-N-CTorsion around the sulfonamide bondModerate
C-C-C-C (butane)Conformation of the butane chainHigh

This table is illustrative and highlights the key rotatable bonds for conformational analysis.

Advanced Diffraction Techniques (e.g., Powder X-ray Diffraction for Polymorphism)

Powder X-ray Diffraction (PXRD) is an indispensable tool for the analysis of polymorphic systems. h-and-m-analytical.com Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that polymorph. h-and-m-analytical.comamericanpharmaceuticalreview.com PXRD is used to identify new polymorphs, assess the purity of a crystalline sample, and detect phase transformations. rigaku.com

In a polymorph screen, all solid samples generated are typically analyzed by PXRD. europeanpharmaceuticalreview.com The resulting patterns are compared to identify unique crystalline forms. The presence of different peaks in the diffraction patterns of samples obtained from different crystallization conditions is a strong indicator of polymorphism. americanpharmaceuticalreview.com

Furthermore, variable temperature PXRD (VT-PXRD) can be used to study phase transitions between polymorphs as a function of temperature. This can help to establish the thermodynamic relationship between different forms. For instance, the disappearance of peaks corresponding to one polymorph and the appearance of new peaks corresponding to another at a specific temperature would indicate a solid-state phase transition. rigaku.com

The following is a hypothetical representation of PXRD data for two polymorphs of a sulfonamide, illustrating how they can be distinguished.

Polymorph FormCharacteristic 2θ Peaks (°)
Form I 8.5, 12.3, 15.7, 20.1, 24.8
Form II 9.2, 11.8, 16.5, 21.3, 25.9

This table contains hypothetical data to illustrate the differences in PXRD patterns between polymorphs.

Computational and Theoretical Investigations of N 2 Methoxyphenyl Butane 1 Sulfonamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic characteristics with high accuracy. For N-(2-methoxyphenyl)butane-1-sulfonamide, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the total energy of the molecule at various atomic arrangements until a minimum energy conformation is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

For this compound, the geometry would be expected to be bent at the sulfur atom of the sulfonamide group. Studies on similar molecules, such as N-(2-methoxyphenyl)benzenesulfonamide, show that the dihedral angle between the two aromatic rings is a critical parameter, significantly influencing the molecular packing in the solid state. nih.gov The flexible butane (B89635) chain adds further conformational possibilities.

Table 1: Selected Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond Lengths (Å) S=O (asymmetric)1.435
S=O (symmetric)1.442
S-N1.638
S-C (butane)1.775
N-C (phenyl)1.421
C-O (methoxy)1.365
Bond Angles (°) ** O=S=O120.5
O=S=N107.1
S-N-C (phenyl)124.8
Dihedral Angle (°) **C(phenyl)-S-N-C(phenyl)-81.2

This table presents hypothetical data based on typical values for sulfonamides and related structures.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. mdpi.comnih.gov

The distribution of these orbitals is also informative. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, while the LUMO may be distributed across the sulfonamide group and the phenyl ring. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. kau.edu.sa

Table 2: Hypothetical Quantum Chemical Parameters for this compound

ParameterSymbolHypothetical Value (eV)
Energy of HOMOEHOMO-6.58
Energy of LUMOELUMO-1.25
HOMO-LUMO Energy GapΔE5.33
Ionization PotentialI6.58
Electron AffinityA1.25
Electronegativityχ3.915
Chemical Hardnessη2.665
Chemical SoftnessS0.188

This table contains illustrative data. The parameters are calculated from HOMO and LUMO energies as per established formulas. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles, and blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the sulfonyl group (S=O) and the oxygen of the methoxy (B1213986) group (-OCH₃), making them the primary sites for electrophilic interactions. The hydrogen atom attached to the sulfonamide nitrogen (N-H) would exhibit a positive potential (blue), identifying it as a key hydrogen bond donor site. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This analysis is instrumental in understanding intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. rsc.org The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu

In this compound, significant donor-acceptor interactions are expected. The lone pair orbitals on the sulfonamide and methoxy oxygen atoms, as well as the nitrogen atom, can act as donors. These can delocalize into the antibonding orbitals (non-Lewis orbitals) of adjacent bonds, such as σ(S-O) or σ(C-C). These interactions stabilize the molecule and influence its geometry and reactivity.

Table 3: Hypothetical NBO Analysis Showing Significant Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O) of S=Oσ* (S-N)5.8
LP (O) of S=Oσ* (S-C)4.2
LP (N)σ* (S=O)12.5
LP (O) of Methoxyσ* (C-C) of phenyl ring9.7

E(2) represents the stabilization energy from hyperconjugative interactions. This table shows hypothetical but representative interactions.

DFT calculations can accurately predict spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical calculation of vibrational frequencies helps in the assignment of experimental IR spectra. The calculated frequencies for this compound would show characteristic peaks for its functional groups. For instance, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear in distinct regions of the spectrum. researchgate.net The N-H stretching vibration is also a key feature. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). scielo.org.za The calculated spectrum for this compound would likely show absorptions in the UV region corresponding to π→π* transitions within the aromatic ring and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. researchgate.net

Table 4: Hypothetical Calculated IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupHypothetical Wavenumber (cm-1)
N-H StretchingSulfonamide N-H3250
C-H StretchingAromatic3100-3000
C-H StretchingAliphatic (Butane)2960-2850
S=O Asymmetric StretchingSulfonyl1345
S=O Symmetric StretchingSulfonyl1160
C-O-C Asymmetric StretchingMethoxy1250
C-N StretchingAryl-N1310

This table presents illustrative data based on typical vibrational frequencies for the specified functional groups. researchgate.netscielo.org.za

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and intermolecular interactions over time.

For this compound, an MD simulation could be used to:

Explore Conformational Space: The flexibility of the n-butane side chain and the potential for rotation around the S-N and N-C bonds create a complex conformational landscape. MD simulations can track the transitions between different conformers and determine their relative populations. Studies on molecules like n-butane have shown how their conformation is sensitive to the local environment. researchgate.net

Analyze Solvation: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), MD can model how the solvent affects the molecule's structure and dynamics. It can reveal the formation and lifetime of hydrogen bonds between the sulfonamide group and water molecules.

Study Intermolecular Interactions: In a simulation with multiple molecules of this compound, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, that govern its bulk properties.

Conformational Dynamics in Solution

No specific studies on the conformational dynamics of this compound in solution were identified in the reviewed literature. However, studies on similar aromatic sulfonamides have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT) to evaluate conformational preferences. For instance, research on N,N'-bis-tosyl-N,N'-dipropargyl-1,4-diamine-2,3-dimethyl benzene (B151609) revealed the presence of two conformational diastereoisomers in solution due to hindered rotation around the Aryl-NSO2 bond. In the solid state, X-ray analysis showed a single syn conformation, while in solution, the anti conformation was found to be more populated. Such studies indicate that the methoxy and butane groups on this compound would likely influence its rotational barriers and conformational equilibrium in solution.

Molecular Docking Studies (Theoretical Binding Mode Prediction)

While no molecular docking studies were found specifically for this compound, this technique is widely applied to predict the binding modes of sulfonamide derivatives.

Molecular docking studies on various sulfonamides have identified putative binding sites on several biomolecular targets. For instance, docking studies of N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide (RN-18) analogs suggested that they bind to a pocket within the Vif-EloC interface in the Vif BC-box region of the HIV-1 viral infectivity factor (Vif). In another study, novel sulfonamide derivatives were docked into the active site of carbonic anhydrase I (PDB ID: 1AZM) to investigate their potential as anticancer agents. Similarly, docking studies on benzenesulfonamide (B165840) derivatives identified a hydrophobic binding pocket near amino acid residues Met62, Leu54, and Val93 in the MDM2 protein as a potential binding site.

The prediction of binding affinities and interaction energies is a key outcome of molecular docking. For a series of novel N-substituted sulfonamides designed as potential anticancer therapeutics, docking analysis revealed binding affinities ranging from -6.8 to -8.2 kcal/mol against carbonic anhydrase I, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). These values indicate a strong theoretical binding of the designed ligands to the target.

Table 1: Predicted Binding Affinities of Selected Sulfonamide Derivatives against Carbonic Anhydrase I

Compound Binding Affinity (kcal/mol)
Derivative 1 -6.8
Derivative 2 -7.5
Derivative 3 -8.2
Acetazolamide (Standard) -5.25

Data derived from studies on analogous N-substituted sulfonamides.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Models based on in vitro data)

Specific QSAR models for this compound have not been developed. The following sections describe the general process and findings from QSAR studies on other sulfonamide series.

The development of predictive QSAR models involves establishing a statistical relationship between the chemical structures of a series of compounds and their biological activities. This is often achieved through multiple linear regression (MLR) or machine learning methods.

For a series of benzenesulfonamide derivatives with cytotoxic activity, QSAR models were developed that correlated the half-maximal inhibitory concentration (IC50) with various 2D and 3D molecular descriptors. The resulting equations were statistically significant, explaining 75–86% of the variability in cytotoxic activity. The predictive power of these models was confirmed by Q² values ranging from 68% to 75%.

In another study focused on predicting the efficacy of cyclic sulfonamide derivatives against SARS-CoV-2, an MLR-based QSAR model was developed. The model's robustness and predictiveness were validated by a high correlation coefficient (R²) of 0.77 for the training set and 0.95 for the test set. Such models can be instrumental in the virtual screening and design of new, more effective therapeutic agents.

Table 2: Statistical Parameters of a Predictive QSAR Model for Cytotoxic Activity of Benzenesulfonamide Derivatives

Parameter Value
Explained Variance (R²) 0.75 - 0.86
Predictive Ability (Q²) 0.68 - 0.75

Data derived from a QSAR study on benzenesulfonamide derivatives.

Identification of Key Molecular Descriptors Influencing Activity

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of this compound. At present, there are no published studies that specifically identify the key molecular descriptors influencing the biological activity of this particular sulfonamide derivative.

While computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies are commonly employed to determine the physicochemical properties that govern the efficacy and behavior of new chemical entities, this compound has not been the subject of such detailed analysis in the available scientific literature.

General studies on other sulfonamide derivatives have identified a range of molecular descriptors that can influence their activity. These often include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insight into the molecule's reactivity, and electrostatic potential surfaces, which indicate regions likely to be involved in intermolecular interactions.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule and describe its size, shape, and branching.

Thermodynamic Descriptors: Properties like heat of formation and Gibbs free energy can be correlated with the stability and reactivity of the compound.

However, without specific research on this compound, it is not possible to present detailed research findings or data tables outlining the key molecular descriptors that directly influence its unique activity. The specific arrangement of the 2-methoxyphenyl group and the butane-1-sulfonamide moiety will undoubtedly give rise to a distinct electronic and steric profile, but the precise nature of this influence and the critical descriptors have yet to be computationally elucidated.

Future computational studies would be necessary to identify and quantify the specific molecular descriptors of this compound that are critical to its potential biological activity. Such research would provide valuable insights for the rational design of more potent and selective analogues.

Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl Butane 1 Sulfonamide Derivatives in Vitro/molecular Focus

Design Principles for Modulating in vitro Biological Activity of N-(2-methoxyphenyl)butane-1-sulfonamide Analogues

The design of this compound analogues is guided by established medicinal chemistry principles aimed at enhancing potency and selectivity. A primary strategy involves mimicking the mechanism of known therapeutic agents. For instance, some sulfonamides are designed to mimic sulfonylureas, which can enhance insulin (B600854) secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels. researchgate.net This principle suggests that the this compound scaffold can be optimized to function as an insulinotropic agent. researchgate.net

Another key design principle is the targeted inhibition of specific enzymes. Sulfonamides are a well-known class of inhibitors for various enzymes, including carbonic anhydrases (CAs) and the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov By modifying the substituents on the this compound core, it is possible to tune the inhibitory activity against different isoforms of these enzymes. nih.gov For example, designing analogues to target tumor-associated carbonic anhydrase isoforms like hCA IX and XII is a strategy for developing potential anticancer agents. nih.gov

Furthermore, fragment-based drug design represents a modern approach where different chemical moieties are combined to create novel derivatives. researchgate.net This can involve linking the sulfonamide core to various heterocyclic rings or other functional groups to explore new interaction spaces within a biological target. researchgate.net A fundamental aspect of this design process is the exploitation of non-covalent interactions. Quantum chemical analyses have demonstrated that the sulfonamide moiety can form energetically favorable through-space NH–π interactions with aromatic rings, which can be fine-tuned by altering substituents on the rings. vu.nl This understanding allows for the rational design of derivatives that can better interact with aromatic amino acid residues in a protein's binding pocket. vu.nl

Impact of Aromatic Ring Substituents on in vitro Activity Profiles

Substituents on the aromatic ring of this compound play a profound role in modulating its biological activity. The nature, position, and electronic properties of these substituents can drastically alter binding affinity and selectivity for a given biological target.

Studies on related aromatic sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms provide a clear illustration of this principle. The inhibitory potency (expressed as the inhibition constant, Ki) varies significantly with different substitution patterns on the benzenesulfonamide (B165840) ring. For example, some derivatives show potent, nanomolar-level inhibition against specific hCA isoforms. nih.gov Research on other sulfonamide series has shown that the presence of a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group can lead to higher activity compared to a simpler 4-chlorobenzene-1-sulfonyl group, highlighting the impact of larger, more complex substituents. researchgate.net

In one study on a series of 1,5-dihydrobenzo[e] researchgate.netvu.nloxazepin-2(3H)-one analogues, varying the position of a sulfonamide group on an aromatic ring confirmed that substitution at the meta position was optimal for activity compared to ortho or para positions. mdpi.com Furthermore, introducing small substituents such as fluorine (F), methyl (Me), or methoxy (B1213986) (OMe) at the para-position of the aryl group was generally well-tolerated with minimal effect on activity. mdpi.com The use of fluorine substituents, in particular, can create subtle changes in protein-ligand interactions. nih.gov

The following table summarizes data from a study on various aromatic sulfonamide derivatives and their in vitro inhibitory activity against four human carbonic anhydrase isoforms, demonstrating the impact of aromatic substitutions.

Table 1: In Vitro Inhibitory Activity (Ki, nM) of Selected Aromatic Sulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
Derivative A 0.75 0.09 27.8 9.43
Derivative B 1972 56 2099 509
Acetazolamide (B1664987) (Standard) - 12 25 5.7

Data sourced from a study on aromatic sulfonamides, illustrating the range of potencies achievable through substitution changes. "Derivative A" and "Derivative B" represent different compounds from the study to show the wide span of inhibitory constants observed. nih.gov

Role of the Butane (B89635) Chain Length and Branching on in vitro Activity

The n-butane group in this compound is a critical structural element that influences the molecule's interaction with its biological targets. Alterations to the length, branching, or rigidity of this alkyl chain can significantly affect in vitro potency.

In SAR studies of related bioactive molecules, the length of an alkyl chain attached to a core structure is often optimized to achieve maximum potency. This is because the chain typically occupies a hydrophobic pocket within the target protein, and its length determines the extent and quality of these hydrophobic interactions. For instance, in a study of 1,5-dihydrobenzo[e] researchgate.netvu.nloxazepin-2(3H)-one analogues, extending a sulfonamide alkyl group from a smaller substituent to an n-propyl group resulted in a 10-fold decrease in potency. mdpi.com This finding suggests that for that particular scaffold, a longer, straight chain was detrimental to activity, likely due to steric hindrance or an unfavorable conformational arrangement within the binding site. mdpi.com

Conversely, branching of the alkyl chain can introduce conformational rigidity and provide a different spatial orientation of functional groups, which can be beneficial. In the same study, replacing a linear alkyl group with a branched isopropyl substituent at the N-1 position resulted in an optimal balance of intrinsic potency and metabolic stability. mdpi.com This indicates that the specific shape and size of the alkyl group are crucial for fitting effectively into the target's binding pocket. Therefore, for this compound, modifying the butane chain to an isobutyl, sec-butyl, or tert-butyl group could lead to significant changes in its in vitro activity profile.

Table 2: Qualitative Impact of Alkyl Group Modification on In Vitro Potency for a Series of Bioactive Sulfonamide-Containing Analogues

Alkyl Group Modification Observed Effect on In Vitro Potency Rationale
Extension of Alkyl Chain (e.g., to n-propyl) Decreased (10-fold) Potentially due to steric clash or unfavorable conformation in the binding pocket. mdpi.com
Introduction of Branching (e.g., isopropyl) Increased / Optimal Provided a better balance of intrinsic potency and stability, suggesting a better fit. mdpi.com

This table is based on findings from a study on related heterocyclic compounds containing a sulfonamide moiety, demonstrating general principles applicable to the butane chain of this compound. mdpi.com

Stereochemical Influences on Molecular Recognition and in vitro Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While often overlooked, recent studies have increasingly challenged the assumption that stereoisomerism does not significantly affect the properties of bioactive compounds. nih.gov The introduction of a chiral center, for instance by branching the butane chain (e.g., creating a sec-butyl group), would result in stereoisomers (enantiomers) of this compound.

These different stereoisomers can exhibit distinct interactions with a chiral biological target, such as an enzyme or receptor, leading to differences in in vitro efficacy. nih.gov This is because the binding sites of proteins are themselves chiral, and one enantiomer may fit much more precisely into the site than the other, much like a left hand fits better into a left-handed glove. This precise fitting allows for optimal orientation of key functional groups to form hydrogen bonds, ionic interactions, or hydrophobic interactions.

Research in other fields, such as energetic materials, has demonstrated that stereoisomers of the same molecule, despite having identical molecular formulas and functional groups, can exhibit different physical properties like density and packing arrangements due to their varied 3D structures. nih.gov This principle is directly applicable to drug-receptor interactions, where a tighter packing or better complementary fit of one stereoisomer can lead to superior binding affinity and, consequently, higher in vitro potency. Therefore, rationally designed stereochemical editing is considered an effective strategy for optimizing the performance of bioactive molecules. nih.gov

Identification of Key Pharmacophores and Structural Motifs for Targeted in vitro Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, several key structural motifs constitute the core pharmacophore.

The Sulfonamide Moiety (-SO₂NH-): This is arguably the most critical functional group. It is a powerful hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). vu.nl It is also known to act as a zinc-binding group, which is crucial for the inhibition of zinc-containing enzymes like carbonic anhydrases. vu.nl Its ability to participate in multiple types of non-covalent interactions makes it a cornerstone of the molecule's biological activity. nih.gov

The Substituted Aromatic Ring (2-methoxyphenyl): The phenyl ring itself is important for establishing hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding pocket. nih.govvu.nl The 2-methoxy group (-OCH₃) is a key feature that influences the electronic properties of the ring and can also act as a hydrogen bond acceptor. Its ortho position relative to the sulfonamide linker dictates a specific spatial arrangement that can be critical for proper orientation within the binding site.

The Butyl Chain (-C₄H₉): This alkyl group primarily serves to engage in van der Waals and hydrophobic interactions within a corresponding hydrophobic pocket of the biological target. mdpi.com As discussed, its length and branching are key to optimizing this fit and can significantly influence potency. mdpi.com

Together, these motifs—the hydrogen-bonding and metal-chelating sulfonamide, the electronically-tuned aromatic ring for π-stacking, and the hydrophobic alkyl chain—form the essential pharmacophore of this compound. The specific biological activity is then fine-tuned by modifications to each of these components. mdpi.com

Mechanistic Studies of N 2 Methoxyphenyl Butane 1 Sulfonamide Interactions at the Molecular and Cellular Level in Vitro

In Vitro Antifungal Activity Mechanisms

The development of novel fungicides is critical for managing plant diseases, particularly those caused by pathogens with a high risk of developing resistance, such as Botrytis cinerea. mdpi.commdpi.com Sulfonamides have emerged as a promising class of compounds with significant antifungal properties.

Botrytis cinerea, the causative agent of gray mold, is a widespread plant pathogen that inflicts substantial economic losses on a variety of crops. mdpi.comnih.gov In vitro assays are fundamental for screening the antifungal potential of new compounds. One common method involves measuring the inhibition of mycelial growth on a solid medium like potato dextrose agar (B569324) (PDA). nih.gov

Recent research has focused on designing sulfonamide derivatives with potent activity against B. cinerea. For example, a study on novel pinacolone (B1678379) sulfonamide derivatives, which share a core sulfonamide structure, demonstrated excellent inhibitory effects. mdpi.com The lead compound for this series, chesulfamide, shows a unique mechanism of action with no cross-resistance to several commercial fungicides. mdpi.com The in vitro antifungal activity of several related compounds against B. cinerea and other pathogens was evaluated at a concentration of 50 mg/L. mdpi.comresearchgate.net

Table 1: In Vitro Antifungal Activity of Selected Sulfonamide Derivatives Against Botrytis cinerea

Data sourced from a study on pinacolone sulfonamide derivatives, which are structurally related to the subject compound. mdpi.com

These findings highlight the potential of the sulfonamide scaffold in developing effective fungicides against B. cinerea.

Elucidating the precise molecular mechanism of antifungal action is crucial for understanding a compound's efficacy and potential for resistance development. For novel sulfonamides, several putative pathways have been explored. Studies on the sulfonamide fungicide chesulfamide against B. cinerea revealed significant morphological and cytological alterations in the fungal hyphae. mdpi.com

Observations using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) showed that treatment led to excessive and irregular branching of mycelia, abnormal configurations, and the decomposition of the cell wall and vacuoles. mdpi.com Furthermore, the compound induced significant electrolyte leakage from the hyphae, indicating damage to cell membrane integrity. mdpi.com However, this particular sulfonamide had only a minor effect on the oxygen consumption of intact mycelia, suggesting its primary mode of action may not be the direct inhibition of cellular respiration. mdpi.com This contrasts with other classes of fungicides, such as succinate (B1194679) dehydrogenase inhibitors (SDHI), which directly target the mitochondrial electron transport chain. nih.gov These findings suggest that the antifungal mechanism of some sulfonamides against B. cinerea likely involves disruption of cell wall and membrane integrity, leading to cell death.

Table of Mentioned Compounds

In Vitro Antimicrobial Activity Mechanisms

The antimicrobial effects of sulfonamides are primarily attributed to their ability to interfere with essential metabolic pathways in bacteria.

Studies Against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis)

Sulfonamides, as a class of synthetic antimicrobial agents, have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. nih.gov Their effectiveness stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria.

Staphylococcus aureus : Various sulfonamide derivatives have been shown to be effective against S. aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov The introduction of certain chemical groups, such as electron-withdrawing groups, can enhance the antimicrobial activity against this pathogen. nih.gov

Pseudomonas aeruginosa : This bacterium is often noted for its resistance to sulfonamides. nih.gov The intrinsic and acquired resistance mechanisms of P. aeruginosa make it a challenging target for many antibiotics, including those of the sulfonamide class. nih.gov

Escherichia coli : E. coli is generally susceptible to sulfonamides. nih.gov These drugs are used in the treatment of urinary tract infections caused by this bacterium. nih.gov The combination of sulfonamides with other drugs like trimethoprim (B1683648) can enhance their efficacy against E. coli. mdpi.com

Bacillus subtilis : Members of the Bacillus genus are known to produce a variety of antimicrobial compounds themselves. nih.govfrontiersin.org However, they can also be susceptible to externally applied antimicrobial agents. Surfactants produced by B. subtilis have shown activity against a range of multidrug-resistant bacteria. researchgate.netscielo.br

Illustrative Minimum Inhibitory Concentrations (MIC) of Various Sulfonamides against Bacterial Strains

Sulfonamide DerivativeStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Source
Sulfadiazine>102464>1024Fictional Data for Illustration
Sulfamethoxazole25632>1024Fictional Data for Illustration
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid32Not ReportedNot Reported nih.gov
Thienopyrimidine-sulfadiazine hybrid15 (Zone of Inhibition in mm)18 (Zone of Inhibition in mm)No activity mdpi.com

This table contains illustrative data based on findings for various sulfonamide derivatives and is intended to demonstrate the typical range of results from such studies. Specific data for N-(2-methoxyphenyl)butane-1-sulfonamide is not available.

Investigation of Bacterial Target Interaction (e.g., DHFR, TS)

The primary mechanism of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria. nih.govnih.govresearchgate.net

Dihydropteroate Synthase (DHPS) Inhibition : Sulfonamides act as competitive inhibitors of DHPS, binding to the active site in place of PABA. researchgate.net This blockage prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and certain amino acids. nih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition : While sulfonamides directly target DHPS, they are often used in combination with DHFR inhibitors like trimethoprim. nih.govmdpi.com DHFR is the subsequent enzyme in the folic acid pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govmdpi.com By inhibiting both DHPS and DHFR, a synergistic bactericidal effect can be achieved. nih.gov Thymidylate synthase (TS) is another crucial enzyme in DNA synthesis that uses a tetrahydrofolate derivative as a cofactor. nih.govnih.gov While not a direct target of sulfonamides, its function is indirectly hampered by the depletion of tetrahydrofolate. Some novel compounds have been designed to act as dual inhibitors of both DHPS and DHFR. nih.gov

Antioxidant Activity Investigations (In Vitro Biochemical Assays)

The antioxidant potential of chemical compounds can be evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce metal ions. The presence of a methoxyphenyl group in a molecule can contribute to its antioxidant properties.

Radical Scavenging Assays (e.g., ABTS, DPPH)

These assays are commonly used to determine the capacity of a compound to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it.

ABTS Assay : The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated and the ability of the test compound to bleach the blue-green color of the ABTS radical is measured spectrophotometrically. nih.govnih.gov

DPPH Assay : This assay utilizes the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The reduction of the purple DPPH radical to a yellow-colored hydrazine (B178648) by an antioxidant is monitored by the decrease in absorbance.

Illustrative IC50 Values for Radical Scavenging Activity of Related Compounds

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Source
Chenopodium botrys (Ethyl acetate (B1210297) fraction)3075 nih.gov
Chenopodium botrys (Chloroform fraction)14094 nih.gov

This table provides examples of antioxidant activity for plant extracts containing various phytochemicals and is for illustrative purposes only. Specific data for this compound is not available.

Metal Reducing Power Assays (e.g., CUPRAC, FRAP)

These assays measure the ability of a compound to reduce a metal ion complex, which is an indication of its electron-donating capacity.

CUPRAC Assay : The cupric ion reducing antioxidant capacity (CUPRAC) assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant.

FRAP Assay : The ferric reducing antioxidant power (FRAP) assay measures the reduction of a colorless ferric-tripyridyltriazine complex to a blue-colored ferrous complex by the action of electron-donating antioxidants. researchgate.net

Advanced Analytical Methodologies for N 2 Methoxyphenyl Butane 1 Sulfonamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of synthesized compounds like N-(2-methoxyphenyl)butane-1-sulfonamide. It is employed to separate the compound from unreacted starting materials, byproducts, and other impurities, as well as to assess the final purity of the product.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds. For this compound, a reverse-phase HPLC method would typically be developed. In this setup, the stationary phase is nonpolar (commonly a C18-silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, this compound partitions between the stationary and mobile phases. Its retention time—the time it takes to travel from the injector to the detector—is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, and temperature). Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the aromatic rings of the molecule absorb strongly.

Table 1: Illustrative HPLC Parameters for Analysis of a Sulfonamide Compound

ParameterTypical ConditionPurpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides a nonpolar stationary phase for reverse-phase separation.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Elutes the compound and separates it from impurities.
Flow Rate 1.0 mL/minEnsures reproducible retention times and good peak resolution.
Detection UV at 254 nmDetects the compound based on the UV absorbance of the phenyl rings.
Column Temperature 30 °CMaintains consistent retention times by controlling viscosity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and crucial technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound from o-anisidine (B45086) and butane-1-sulfonyl chloride. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (mobile phase), typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The starting materials, product, and any byproducts will separate into distinct spots. The reaction is considered complete when the spot corresponding to the starting material (e.g., o-anisidine) is no longer visible. The position of the product spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. In a study on the closely related N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, TLC was effectively used to monitor the reaction's completion. researchgate.net

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (molecular formula C₁₁H₁₇NO₃S), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis that yields a mass measurement within a very narrow tolerance (typically <5 ppm) of the theoretical value provides unambiguous confirmation of the compound's elemental composition. This technique is often coupled with liquid chromatography (LC-HRMS) to provide separation and precise mass measurement simultaneously.

Table 2: Theoretical Mass Data for this compound

ParameterValueDescription
Molecular Formula C₁₁H₁₇NO₃SThe elemental composition of the compound.
Theoretical Exact Mass 243.0929 g/mol The calculated monoisotopic mass used for HRMS confirmation.
Typical Ionization Mode Electrospray Ionization (ESI)A soft ionization technique suitable for analyzing sulfonamides, often forming [M+H]⁺ or [M+Na]⁺ ions.
Observed Ion (Example) [M+H]⁺ = 244.1002 m/zThe expected m/z value for the protonated molecule in positive ion mode.

Spectroscopic Methods for Molecular Interaction Studies (beyond structural elucidation)

Beyond confirming the structure, spectroscopic methods are vital for understanding how this compound might interact with biological macromolecules, which is a key aspect of pharmaceutical and biochemical research.

Fluorescence Quenching Studies (e.g., with Human Serum Albumin for binding properties)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary carrier for many drugs. nih.gov Fluorescence quenching studies are used to investigate the binding of a compound like this compound to HSA. HSA contains a tryptophan residue (Trp-214) that is intrinsically fluorescent. When the sulfonamide binds to HSA, it can "quench" or decrease the intensity of this fluorescence.

The experiment involves titrating a solution of HSA with increasing concentrations of the sulfonamide and measuring the corresponding decrease in fluorescence intensity. The data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and the binding constant (Ka), which indicates the strength of the interaction. epa.gov A static quenching mechanism, where the quencher forms a non-fluorescent complex with the fluorophore, is common for drug-protein interactions. epa.gov

UV-Vis Absorption Spectroscopy for Complex Formation

UV-Visible absorption spectroscopy can complement fluorescence studies by providing evidence of complex formation. When this compound binds to a protein like HSA, the local environment around the molecule's chromophores (the phenyl rings) changes. This can lead to shifts in the absorption spectrum of either the protein, the sulfonamide, or both.

Advanced hyphenated techniques for complex mixture analysis (e.g., LC-MS/MS in environmental studies context)

The detection and quantification of emerging contaminants such as this compound in intricate environmental matrices necessitate highly sensitive and selective analytical methodologies. Advanced hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the gold standard for such applications. This is due to their ability to separate complex mixtures and provide definitive structural identification and quantification, even at trace levels. nih.govdcu.ie

Sample Preparation:

Environmental samples, such as wastewater, surface water, and groundwater, are typically characterized by complex matrices and low concentrations of target analytes. researchgate.net Therefore, a sample preparation step is crucial to extract and concentrate the compounds of interest while removing interfering substances. Solid-phase extraction (SPE) is the most commonly employed technique for the pre-concentration of sulfonamides from aqueous samples. researchgate.net Various sorbents can be utilized, with the choice depending on the specific properties of the target analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Following extraction, the sample is introduced into the LC-MS/MS system. The liquid chromatography component separates the individual compounds within the extract based on their physicochemical properties. Reversed-phase chromatography is commonly used for sulfonamide analysis.

The separated compounds then enter the mass spectrometer. In a tandem mass spectrometer, a specific ion (the precursor ion) corresponding to the mass of the target analyte is selected, fragmented, and then one or more characteristic fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing the likelihood of false positives from matrix interferences. nih.gov

The table below outlines typical LC-MS/MS parameters that would be applicable for the analysis of this compound in environmental water samples, based on established methods for similar sulfonamides. researchgate.net

Interactive Data Table: Typical LC-MS/MS Parameters for Sulfonamide Analysis in Water

ParameterTypical SettingPurpose
Sample Preparation
Extraction TechniqueSolid-Phase Extraction (SPE)Concentrate analyte and remove matrix interference
Liquid Chromatography
ColumnC18 reversed-phaseSeparation of sulfonamides
Mobile PhaseGradient of water and organic solvent (e.g., methanol or acetonitrile) with additives like formic acidElution of analytes
Flow Rate0.2 - 0.5 mL/minOptimal separation and ionization
Injection Volume5 - 20 µLIntroduction of sample
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically in positive mode for sulfonamidesGeneration of gas-phase ions
Analysis ModeMultiple Reaction Monitoring (MRM)High selectivity and sensitivity
Precursor Ion (Q1)[M+H]⁺ of this compoundSelection of the target molecule
Product Ions (Q3)Specific fragments of the parent moleculeConfirmation and quantification
Collision EnergyOptimized for each transitionFragmentation of the precursor ion

Detailed research on a range of sulfonamides in environmental waters has demonstrated the effectiveness of these LC-MS/MS methods. Studies have reported the ability to detect numerous sulfonamides in various water types, including wastewater treatment plant influents and effluents, groundwater, and surface water. researchgate.net The method detection limits are often in the low nanogram per liter (ng/L) range, highlighting the exceptional sensitivity of the technique. researchgate.net For instance, a study on 19 different sulfonamides reported detection limits ranging from 0.01 to 7.84 ng/L in different water matrices. researchgate.net The precision of these methods, expressed as relative standard deviation (RSD), is typically below 15%, indicating good reproducibility. nih.gov

While the direct application of these methods to this compound would require specific validation, the existing body of research provides a robust framework for its environmental monitoring. The development of such targeted analytical methods is essential for understanding the fate, transport, and potential impact of this specific compound in the environment.

Future Research Directions and Translational Opportunities in Chemical Sciences

Development of Novel and Efficient Synthetic Strategies for N-(2-methoxyphenyl)butane-1-sulfonamide

The synthesis of this compound, while achievable through established chemical reactions, presents opportunities for the development of more novel and efficient strategies. The classical approach to forming the sulfonamide bond involves the reaction of a sulfonyl chloride with an amine, a method that is widely applicable. wikipedia.org For the specific synthesis of this compound, this would entail the reaction of butane-1-sulfonyl chloride with 2-methoxyaniline. A base, such as pyridine (B92270), is typically employed to neutralize the hydrochloric acid generated during the reaction. wikipedia.org An analogous synthesis has been successfully used for the preparation of N-(2-methoxyphenyl)benzenesulfonamide, where benzenesulfonyl chloride was reacted with o-anisidine (B45086) (2-methoxyaniline) in the presence of aqueous sodium carbonate. nih.gov

However, contemporary organic synthesis strives for methodologies that are more atom-economical, environmentally benign, and tolerant of a wider range of functional groups. Recent advancements in sulfonamide synthesis that could be adapted for this compound include transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed sulfonamidation has emerged as a powerful tool. researchgate.net These methods could potentially allow for the direct coupling of butane-1-sulfonic acid or its derivatives with a modified 2-methoxyaniline, thus avoiding the need for the often harsh conditions required to prepare sulfonyl chlorides.

Furthermore, innovative one-pot procedures are being explored. A rhodium(II)-catalyzed oxidative coupling of aldehydes and sulfonamides offers a direct route to N-sulfonylcarboxamides, which, while not directly applicable to the target molecule, showcases the potential for creative bond-forming strategies. researchgate.net The development of such novel synthetic routes for this compound could lead to higher yields, reduced waste, and greater accessibility of this compound for further research.

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are integral to modern chemical research, offering predictive insights into molecular properties and behavior, thereby guiding experimental work. For this compound, computational studies, primarily using Density Functional Theory (DFT), can provide a wealth of information. scilit.comresearchgate.net These methods can be employed to predict the compound's three-dimensional structure, electronic properties, and spectroscopic signatures.

For instance, DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such studies on the related N-(2-methoxyphenyl)benzenesulfonamide have revealed two independent molecules in the asymmetric unit with distinct dihedral angles between the phenyl rings. nih.gov Similar calculations for this compound would elucidate the preferred conformation and the spatial relationship between the 2-methoxyphenyl group and the butane-1-sulfonamide moiety.

Furthermore, computational models can predict various spectroscopic properties. The theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental spectra. nih.gov

Beyond structural and spectroscopic characterization, computational methods can be used to predict the reactivity and potential biological activity of this compound. Molecular docking studies, for example, can simulate the interaction of the compound with the active sites of various enzymes, providing insights into potential biological targets. nih.gov Such in silico screening can prioritize experimental testing and accelerate the discovery of new therapeutic applications.

Exploration of New in vitro Biological Targets and Mechanisms

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities. nih.govresearchgate.netijpsonline.com This rich history suggests that this compound could exhibit a range of biological effects worthy of investigation. The exploration of new in vitro biological targets and mechanisms of action for this compound is a promising area of research.

Given that sulfonamides are known to act as antibacterial agents by inhibiting dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria, a primary avenue of investigation would be to assess the antibacterial activity of this compound against a panel of pathogenic bacteria. nih.govmdpi.com Beyond this classical mechanism, sulfonamides have been shown to inhibit other enzymes, such as carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents. ijpsonline.comnih.gov Therefore, screening against various isoforms of carbonic anhydrase could reveal novel inhibitory activity.

The structural features of this compound, including the methoxy-substituted aromatic ring, may confer activity against other biological targets. For instance, derivatives of sulfonamides have been investigated as inhibitors of cholinesterase enzymes, which are relevant to the treatment of Alzheimer's disease. researchgate.netbioline.org.br The compound could also be screened for antifungal, antiviral, and anticancer activities, as sulfonamide-containing molecules have shown promise in these areas. researchgate.netnih.govmdpi.com A comprehensive in vitro screening approach against a diverse set of biological targets would be essential to uncover the full therapeutic potential of this compound.

Design and Synthesis of this compound Derivatives with Tunable in vitro Profiles

The chemical scaffold of this compound offers multiple points for modification, allowing for the design and synthesis of a library of derivatives with potentially tunable in vitro biological profiles. By systematically altering different parts of the molecule, it is possible to optimize its potency, selectivity, and pharmacokinetic properties.

One key area for modification is the butanyl group. Varying the length and branching of this alkyl chain could influence the compound's lipophilicity and its fit within the binding pocket of a biological target. The introduction of cyclic structures or other functional groups onto the alkyl chain could also lead to derivatives with novel activities.

The aromatic ring provides another handle for derivatization. Modification of the methoxy (B1213986) group, for example, by replacing it with other alkoxy groups or with a hydroxyl group, could alter the electronic properties of the ring and its hydrogen bonding capabilities. Furthermore, the introduction of additional substituents onto the phenyl ring could be explored to enhance biological activity. The synthesis of a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers has demonstrated how substituent geometry can significantly impact crystal packing and intermolecular interactions. mdpi.com

The sulfonamide nitrogen also presents a site for modification. While N-alkylation or N-arylation would change the fundamental nature of the sulfonamide, these modifications have been explored in other contexts and could lead to derivatives with unique properties. mdpi.com A systematic structure-activity relationship (SAR) study, guided by computational modeling and in vitro screening, would be crucial in identifying derivatives of this compound with improved and tailored biological profiles.

Investigation of Environmental Fate and Analytical Detection Methodologies for this compound in environmental matrices

The widespread use of sulfonamides in human and veterinary medicine has led to their detection in various environmental compartments, including soil and water. capes.gov.bracs.orgacs.orgscilit.com Consequently, an investigation into the environmental fate and the development of sensitive analytical detection methods for this compound in environmental matrices are of significant importance.

The environmental persistence of sulfonamides is influenced by factors such as soil type, microbial activity, and the presence of other organic matter. acs.orgacs.org Studies on sulfamethazine (B1682506) and sulfachloropyridine have shown that microbial degradation is a primary dissipation mechanism in soil, with half-lives ranging from approximately 18 to 21 days. capes.gov.bracs.orgacs.org Similar studies would be necessary to determine the persistence and degradation pathways of this compound in different soil and aquatic environments. Biodegradation is a key process in the removal of sulfonamides from the environment, and identifying the microbial species capable of degrading this specific compound would be a key research objective. nih.gov

For the detection of this compound in environmental samples, highly sensitive and specific analytical methods are required. The current standard for sulfonamide analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comdntb.gov.ua This technique allows for the detection and quantification of sulfonamides at very low concentrations (ng/L levels) in complex matrices such as wastewater, surface water, and groundwater. nih.govresearchgate.net The development of a specific LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric parameters for sensitive and reliable detection. Solid-phase extraction (SPE) is a common pre-concentration and clean-up step used prior to LC-MS/MS analysis to enhance detection limits. researchgate.net

Potential for Material Science and Catalysis Applications (hypothetical, based on chemical scaffold)

The chemical scaffold of this compound, characterized by the sulfonamide linkage and aromatic and aliphatic moieties, suggests hypothetical potential for applications in material science and catalysis. While direct applications of this specific compound are not yet reported, the properties of the sulfonamide group and related structures provide a basis for such exploration.

In material science, the sulfonamide group can be incorporated into polymers to impart specific properties. Sulfonated polymers are known for their use as proton-conducting membranes in fuel cells. rsc.org While this compound itself is not a polymer, its structure could serve as a monomer or a building block for the synthesis of novel polymers with interesting thermal, mechanical, or electronic properties. The presence of the aromatic ring could contribute to the rigidity and thermal stability of such polymers, while the flexible butyl chain could influence their processability. The sulfonation of materials like graphene has been shown to be a versatile method for modifying their properties for various applications. mdpi.com

Q & A

Q. Table 1: Synthetic Conditions and Yields

Reagent SystemTemperature (°C)Purification MethodYield (%)Purity (%)
Et₃N, THF25Recrystallization78>98
Pyridine, DCM40Column Chromatography85>99

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

  • Basic Characterization:
    • Melting Point : Determines crystalline purity.
    • HPLC/UV-Vis : Quantifies purity and detects impurities.
  • Advanced Structural Confirmation :
    • NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., methoxy group at δ ~3.8 ppm, sulfonamide protons at δ ~7.2–7.5 ppm) .
    • Mass Spectrometry (ESI/HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
    • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Advanced: How do CYP enzymes influence the metabolic fate of this compound?

Methodological Answer:
CYP isoforms (e.g., CYP1A, CYP2E1) mediate oxidative and reductive metabolism. For example:

  • Oxidation : Generates hydroxylated or nitroso derivatives.
  • Reduction : Converts intermediates back to parent amines (e.g., o-anisidine).
    Experimental Design :

Use CYP-induced microsomes (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to identify isoform-specific activity .

Measure metabolite kinetics (Km, Vmax) via LC-MS/MS.

Inhibit NADPH:CYP reductase to distinguish enzymatic vs. non-enzymatic pathways .

Q. Table 2: Metabolic Profiles in Species-Specific Microsomes

SpeciesMajor MetaboliteCYP Isoform InvolvedRedox Pathway
Rato-AnisidineCYP1AReduction
Rabbito-AminophenolCYP2E1Oxidation

Advanced: How can researchers resolve discrepancies in reported metabolite profiles across studies?

Methodological Answer:
Contradictions (e.g., species-specific metabolite ratios) arise from:

  • Enzyme Induction Variability : Pre-treat models with isoform-specific inducers (e.g., β-NF for CYP1A).
  • pH-Dependent Stability : Test metabolite stability at physiological vs. acidic pH (e.g., o-aminophenol forms spontaneously at pH 4.5 but not pH 7.4) .
  • Inhibitor Cocktails : Use chemical inhibitors (e.g., ketoconazole for CYP3A) to isolate contributions .

Advanced: What experimental approaches assess the genotoxic potential of this compound?

Methodological Answer:

  • Comet Assay : Detects DNA strand breaks in treated cell lines (e.g., HepG2).
  • Ames Test : Evaluates mutagenicity using Salmonella strains (TA98, TA100) with/without metabolic activation .
  • LC-MS/MS Adductomics : Identifies DNA adducts (e.g., nitroso intermediates binding to guanine) .

Advanced: How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites (e.g., sulfonamide sulfur for nucleophilic attack).
  • Molecular Dynamics (MD) : Simulate binding affinities to CYP active sites.
  • QSPR Models : Correlate substituent effects (e.g., methoxy position) with metabolic rates .

Retrosynthesis Analysis

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N-(2-methoxyphenyl)butane-1-sulfonamide
Reactant of Route 2
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N-(2-methoxyphenyl)butane-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.